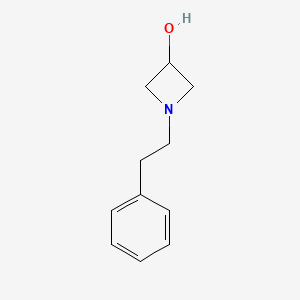

1-(2-Phenylethyl)azetidin-3-ol

Beschreibung

1-(2-Phenylethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a three-membered azetidine ring with a hydroxyl group at the 3-position and a 2-phenylethyl substituent on the nitrogen atom. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as azetidin-3-ol derivatives with varied N-substituents—are widely documented in pharmacological and synthetic chemistry contexts.

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-8-12(9-11)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIDICBZEXOJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Solubility

Electronic and Metabolic Effects

- Trifluoroethyl Group : The trifluoroethyl substituent in 1-(2,2,2-trifluoroethyl)azetidin-3-ol imparts metabolic stability due to the electron-withdrawing nature of fluorine, reducing oxidative degradation .

- Aminoethyl Group: The 2-aminoethyl substituent introduces basicity (pKa ~9.5), increasing water solubility and enabling salt formation for improved bioavailability .

Vorbereitungsmethoden

Reaction of Epoxy Halide with Benzylamine in Aqueous Medium

A patented process (EP0125714B1) describes the preparation of 1-substituted azetidin-3-ols, including 1-benzylazetidin-3-ol, which is structurally related to 1-(2-Phenylethyl)azetidin-3-ol. The key steps are:

Step (a): Formation of an amino alcohol intermediate

The epoxy halide (such as epichlorohydrin) is reacted with benzylamine in an organic solvent like cyclohexane at 10–50°C for 12–36 hours to form an addition product.Step (b): Cyclization in aqueous medium

The addition product is cyclized in an aqueous medium containing at least 25% water by volume, often under reflux at 50–150°C, to form the azetidine ring as an acid halide.Step (c): Conversion to azetidin-3-ol

Treatment of the acid halide with a base yields the target azetidin-3-ol.

This method achieves moderate yields (around 27–55%) and is notable for using aqueous media to facilitate cyclization, which improves economic viability by avoiding bulky protective groups like benzhydryl.

Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| (a) | Benzylamine + epoxy halide, 10–50°C, 12–36 h, cyclohexane | Not specified | Formation of addition product |

| (b) | Reflux in aqueous medium (≥25% water), 50–150°C, 24 h | 27–55 | Cyclization to acid halide |

| (c) | Base treatment | Not specified | Conversion to azetidin-3-ol |

Single-Step Synthesis via Azetidin-3-yl Methanesulfonate Intermediate

A recent study reports a single-step displacement reaction to prepare azetidine-3-amines by reacting 1-benzhydrylazetidin-3-yl methanesulfonate with amines. Although this method primarily targets azetidine-3-amines, it provides insight into azetidine ring functionalization strategies relevant to this compound synthesis:

- Using 2 equivalents of amine in acetonitrile at 80°C overnight improves yields significantly (up to 72% isolated yield).

- The reaction mixture is purified by silica gel chromatography.

- This method avoids the need for protective groups and lengthy multi-step sequences.

While this exact procedure is for benzhydryl-protected azetidines, analogous nucleophilic substitution strategies can be adapted for phenylethyl-substituted azetidines.

Regio- and Diastereoselective Synthesis via Epichlorohydrin and Amines

A detailed synthetic methodology for azetidines involves:

- General Procedure A : Reaction of epichlorohydrin with secondary amines in N,N-dimethylformamide (DMF) with potassium iodide as catalyst at 40°C for 24 hours.

- General Procedure D : Superbase-induced cyclization using tert-butoxide and butyllithium in tetrahydrofuran (THF) at −78°C to form azetidine rings.

- Purification is achieved by column chromatography or preparative HPLC.

This approach allows for regio- and diastereoselective control, which is critical for obtaining the correct stereochemistry in this compound.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Epoxy halide + benzylamine (aqueous) | Epichlorohydrin, benzylamine, aqueous reflux | 27–55 | Economical, avoids bulky protecting groups | Moderate yield, longer reaction time |

| Single-step displacement on mesylate | Azetidin-3-yl methanesulfonate, amine, MeCN, 80°C | Up to 72 | Higher yields, straightforward | Requires synthesis of mesylate intermediate |

| Superbase-induced cyclization | tert-Butoxide, BuLi, THF, −78°C | Moderate to good | High regio- and stereoselectivity | Requires low temperature, strong bases |

Research Findings and Notes

- The aqueous cyclization method is notable for enabling cyclization without bulky protecting groups, improving scalability and cost-effectiveness.

- Using excess amine in displacement reactions significantly improves yields, indicating the importance of reaction stoichiometry.

- Superbase-induced methods offer excellent stereochemical control but involve sensitive reagents and conditions.

- Purification techniques commonly involve silica gel chromatography and recrystallization to obtain pure azetidin-3-ol derivatives.

Q & A

Q. Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates .

- Temperature control : Maintaining 0–5°C during exothermic steps prevents side reactions like ring-opening .

How can researchers characterize the structural integrity of this compound?

Basic

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxyl proton appears as a broad singlet near δ 3.5–4.0 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies for -OH (~3200 cm⁻¹) and azetidine C-N bonds (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₅NO: 177.23 g/mol) .

Q. Advanced :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of the phenylethyl group to the azetidine ring .

- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks .

What methodologies are used to determine physicochemical properties like log P and solubility?

Q. Basic

- log P (Partition coefficient) : Reverse-phase HPLC with a C18 column, calibrated against standards with known log P values. The phenylethyl group increases lipophilicity (estimated log P ~1.8) .

- Solubility : Equilibrium solubility measured in buffers (pH 1–7.4) using UV-Vis spectroscopy. The compound shows poor aqueous solubility (<1 mg/mL) but improves in DMSO .

Q. Advanced :

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage conditions .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Q. Advanced

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the phenylethyl group) .

- Isotopic labeling : Deuterated solvents or ¹⁵N-labeled analogs simplify complex splitting patterns .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

What strategies are effective for improving yield in multi-step syntheses?

Q. Advanced

- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., solvent ratio, temperature) to maximize yield .

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .

How can researchers design assays to evaluate bioactivity (e.g., antimicrobial or CNS effects)?

Q. Advanced

- Enzyme inhibition assays : Test interactions with targets like monoamine oxidases (MAOs) using fluorogenic substrates .

- Cellular uptake studies : Radiolabeled (e.g., ¹⁴C) compound tracks permeability in blood-brain barrier (BBB) models .

- In silico docking : Predict binding affinity to receptors (e.g., σ-1 receptors) using AutoDock Vina .

What are common pitfalls in ADME profiling, and how are they addressed?

Q. Advanced

- Metabolic stability : Liver microsome assays identify cytochrome P450 (CYP) susceptibility. Co-administration of CYP inhibitors (e.g., ketoconazole) can mitigate rapid clearance .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction, critical for dose adjustment .

How do substituents (e.g., phenylethyl vs. fluorobenzyl) impact biological activity?

Q. Advanced

- Comparative SAR studies : Replace the phenylethyl group with fluorinated analogs to assess potency changes. Fluorine enhances target affinity but may reduce solubility .

- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity using regression models .

What formulation challenges arise with azetidin-3-ol derivatives, and how are they managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.